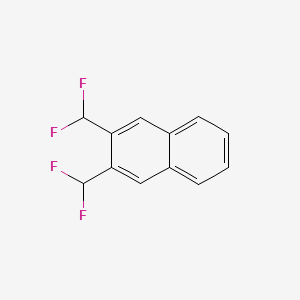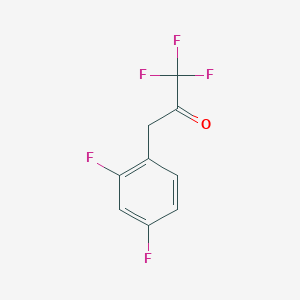
2-Ethyl-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various fields. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative through bromination and subsequent substitution reactions .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organometallic compounds and halogenating agents are employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cancer cell growth and proliferation . Molecular docking studies and cellular assays have confirmed these interactions, highlighting the compound’s potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties and kinase inhibition.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Uniqueness: 2-Ethyl-4-(trifluoromethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an ethyl and a trifluoromethyl group enhances its stability and activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H10F3N |
|---|---|
Molekulargewicht |
225.21 g/mol |
IUPAC-Name |
2-ethyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-7-10(12(13,14)15)9-5-3-4-6-11(9)16-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
SGRWPHBFNOVHEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)






![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)

![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)
